3-Bromo-2-chloro-4-methyl-5-nitropyridine CAS number
3-Bromo-2-chloro-4-methyl-5-nitropyridine CAS number
An In-Depth Technical Guide to 3-Bromo-2-chloro-4-methyl-5-nitropyridine (CAS: 1049706-73-1)
This guide provides a comprehensive technical overview of 3-Bromo-2-chloro-4-methyl-5-nitropyridine, a key heterocyclic building block for professionals in research, development, and synthetic chemistry. We will delve into its fundamental properties, a field-proven synthetic protocol with mechanistic discussions, its strategic applications in modern chemistry, and essential safety protocols.
Core Characteristics and Structural Elucidation
3-Bromo-2-chloro-4-methyl-5-nitropyridine is a polysubstituted pyridine derivative whose value lies in the orthogonal reactivity of its functional groups. The pyridine core is a common scaffold in pharmaceuticals, and the specific arrangement of bromo, chloro, methyl, and nitro groups provides a versatile platform for complex molecular synthesis.[1]
The definitive identifier for this compound is its Chemical Abstracts Service (CAS) number: 1049706-73-1 .[2]
Physicochemical Properties
A summary of the key properties is presented below for quick reference. These values are critical for designing experimental conditions, from reaction setup to purification and storage.
| Property | Value | Source(s) |
| CAS Number | 1049706-73-1 | [2] |
| Molecular Formula | C₆H₄BrClN₂O₂ | |
| Molecular Weight | 251.47 g/mol | |
| IUPAC Name | 3-bromo-2-chloro-4-methyl-5-nitropyridine | |
| Physical Form | Solid | |
| Storage Temperature | Sealed in dry, room temperature | |
| Purity | Typically ≥98% |
Chemical Structure
The structural arrangement of the substituents on the pyridine ring dictates the compound's reactivity. The electron-withdrawing nitro group significantly influences the electronic properties of the ring, while the two distinct halogen atoms (bromine and chlorine) offer differential reactivity for sequential chemical transformations.
Caption: Chemical structure of 3-Bromo-2-chloro-4-methyl-5-nitropyridine.
Synthesis and Mechanistic Insights
The construction of this highly functionalized pyridine core is a multi-step process that requires precise control over reaction conditions. The following protocol is adapted from established synthetic routes, providing a reliable pathway with high yields.[3]
Experimental Protocol
Step 1: Synthesis of 3-bromo-4-methyl-5-nitropyridin-2-ol
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Suspend 4-Methyl-5-nitropyridin-2-ol (104.5 g, 0.68 mol) in acetic acid (1000 mL).
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Add bromine (208 mL, 6 eq) dropwise over 1.5 hours. The addition is exothermic and should be controlled.
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Stir the mixture for 5 minutes after the addition is complete.
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Pour the reaction mixture into ice-water (2000 mL) and stir for 1 hour to precipitate the product.
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Isolate the solid by filtration, wash thoroughly with water (3 x 100 mL), and dry in vacuo.
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This procedure affords the title compound as a yellow solid with a typical yield of around 91%.[3]
Causality: This step is an electrophilic aromatic substitution. The pyridin-2-ol tautomer is electron-rich, facilitating bromination. Acetic acid serves as a polar protic solvent that can stabilize the intermediates. The large excess of bromine ensures the reaction goes to completion.
Step 2: Synthesis of 3-bromo-2-chloro-4-methyl-5-nitropyridine
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Suspend the product from Step 1, 3-bromo-4-methyl-5-nitropyridin-2-ol (133.1 g, 0.57 mol), in acetonitrile (CH₃CN, 800 mL).
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Add phosphorus oxychloride (POCl₃, 85.2 mL, 1.6 eq) dropwise.
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Heat the reaction mixture to 75 °C and maintain for 19 hours.
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After cooling to room temperature, carefully pour the mixture into 3000 mL of an ice-water slurry.
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The product precipitates and is isolated by filtration.
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Wash the residue with water (2 x 250 mL) and dry in vacuo. The resulting product is a brown oil that rapidly solidifies, yielding the final compound (typical yield: 88%).[3]
Causality: This reaction converts the hydroxyl group of the pyridin-2-ol into a chloro group. POCl₃ is a standard and effective chlorinating agent for this transformation. The mechanism involves the formation of a dichlorophosphate ester intermediate, which is then displaced by a chloride ion in a nucleophilic substitution reaction. Acetonitrile is used as a polar aprotic solvent, and the elevated temperature is necessary to drive the reaction to completion.
Synthesis Workflow Diagram
Caption: High-level workflow for the two-step synthesis.
Applications in Synthetic Chemistry
The strategic value of 3-Bromo-2-chloro-4-methyl-5-nitropyridine lies in its capacity as a versatile building block for creating more complex molecules, particularly in the realms of pharmaceutical and agrochemical development.[4] The distinct reactivity of its functional groups allows for a programmed, sequential approach to molecular construction.
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Halogen Reactivity : The bromine and chlorine atoms are excellent leaving groups for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) and nucleophilic aromatic substitutions.[1] This allows for the introduction of diverse carbon, nitrogen, and oxygen-based substituents. Often, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed cross-coupling reactions, enabling selective functionalization.
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Nitro Group Transformation : The nitro group is a powerful synthetic handle. It is a strong electron-withdrawing group that activates the pyridine ring. Critically, it can be readily reduced to an amino group (NH₂).[1][5] This resulting amine is a key functional group for forming amides, ureas, sulfonamides, and other structures integral to many biologically active compounds.[1][6]
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Pyridine Core : The pyridine scaffold itself is a privileged structure in medicinal chemistry, known for its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties.
Potential Derivatization Pathways
Caption: Key reaction pathways for derivatizing the title compound.
Safety, Handling, and Storage
As with any reactive chemical intermediate, proper handling and safety precautions are paramount. This substance should only be handled by trained professionals in a well-ventilated laboratory setting, such as a fume hood.
Hazard Identification
The following is a summary of hazard information. Always consult the most current Safety Data Sheet (SDS) from your supplier before use.[7][8][9]
| Hazard Category | Classification & Precaution |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin.[8] |
| Skin Irritation | Causes skin irritation.[10][11] Avoid contact.[9] |
| Eye Irritation | Causes serious eye irritation.[10][11] |
| Respiratory Irritation | May cause respiratory irritation.[10][11] Avoid breathing dust.[8] |
Recommended Safety Protocols
-
Personal Protective Equipment (PPE) : Wear appropriate protective gear, including chemical safety goggles or a face shield, impervious gloves (e.g., nitrile), and a lab coat.[7][9]
-
First Aid Measures :
-
Eyes : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7]
-
Skin : Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[7]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7][12]
-
-
Storage : Store in a tightly closed container in a dry, well-ventilated place.[7] Keep the container sealed.
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[7]
Conclusion
3-Bromo-2-chloro-4-methyl-5-nitropyridine is a high-value, multi-functional chemical intermediate. Its well-defined synthesis and the orthogonal reactivity of its substituents make it an essential tool for medicinal and agricultural chemists. A thorough understanding of its properties, synthetic pathways, and handling requirements, as detailed in this guide, is crucial for leveraging its full potential in advancing research and development objectives.
References
- Exploring 3-Bromo-2-chloro-5-nitropyridine: Properties and Applications. (n.d.).
- 1049706-73-1|3-Bromo-2-chloro-4-methyl-5-nitropyridine - BLDpharm. (n.d.).
- Supplementary Information Synthetic routes to compounds 5 and 10-19 - The Royal Society of Chemistry. (n.d.).
- 3-Bromo-2-chloro-6-methyl-5-nitropyridine - Sigma-Aldrich. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2021-12-25).
- SAFETY DATA SHEET - Fisher Scientific. (n.d.).
- SAFETY DATA SHEET - ACCELA CHEMBIO INC. (2015-09-21).
- 3-Bromo-2-chloro-5-nitropyridine | - Frontier Specialty Chemicals. (n.d.).
- 3-Bromo-2-chloro-5-nitropyridine - Chem-Impex. (n.d.).
- 3-Bromo-5-chloro-4-methylpyridine | C6H5BrClN | CID 68784318 - PubChem. (n.d.).
- 3-Bromo-2-chloro-5-nitropyridine - Safety Data Sheet - ChemicalBook. (2025-09-27).
- 3-Bromo-2-methyl-5-nitropyridine: A Versatile Building Block for Drug Discovery. (n.d.).
- 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem. (n.d.).
- 3-Bromo-2-chloro-4-methyl-5-nitropyridine | 1049706-73-1 - Sigma-Aldrich. (n.d.).
- 2,3-diaminopyridine - Organic Syntheses Procedure. (n.d.).
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